5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate
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Overview
Description
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate typically involves multi-step organic reactionsCommon reagents used in these reactions include protecting groups to ensure selective functionalization and catalysts to enhance reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate undergoes several types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
Scientific Research Applications
5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate include other amino acid derivatives and hydroxyethyl-substituted glutarates .
Uniqueness
Its ability to undergo diverse chemical reactions and its broad range of applications in various fields make it a valuable compound for scientific research and industrial use .
Properties
CAS No. |
79814-47-4 |
---|---|
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(2S,3R)-3-amino-2-(1-hydroxyethyl)-5-methoxy-5-oxopentanoic acid |
InChI |
InChI=1S/C8H15NO5/c1-4(10)7(8(12)13)5(9)3-6(11)14-2/h4-5,7,10H,3,9H2,1-2H3,(H,12,13)/t4?,5-,7-/m1/s1 |
InChI Key |
PSXSADQBHNHUIF-JXPXPQBSSA-N |
Isomeric SMILES |
CC([C@H]([C@@H](CC(=O)OC)N)C(=O)O)O |
Canonical SMILES |
CC(C(C(CC(=O)OC)N)C(=O)O)O |
Origin of Product |
United States |
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